molecular formula C18H14F4N2OS B2536050 (2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-69-1

(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2536050
CAS RN: 851805-69-1
M. Wt: 382.38
InChI Key: XWLKYJBEGKXQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H14F4N2OS and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality (2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst- and Solvent-free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides, using a catalyst- and solvent-free methodology, was developed. These amides serve as strategic intermediates for further chemical transformations, showcasing the compound's utility in facilitating environmentally friendly chemical synthesis processes (Moreno-Fuquen et al., 2019).

Fluorophore Enhancement

Fluorinated compounds significantly enhance photostability and spectroscopic properties of fluorophores. A study described the synthesis of fluorinated benzophenones and related structures, demonstrating the compound's role in accessing a wide array of novel fluorophores for potential applications in imaging and diagnostics (Woydziak et al., 2012).

Antitumor Activity

Synthesis of fluorophenyl methanone derivatives has been explored for their antitumor properties. One study synthesized a compound with distinct inhibition effects on cancer cell proliferation, indicating the potential therapeutic applications of such compounds in oncology (Tang & Fu, 2018).

Synthesis Improvement

An improved synthesis process for flubenimidazole, utilizing (4-fluorophenyl) methanone, demonstrated enhanced product quality and yield. This highlights the compound's utility in optimizing and refining chemical production processes for agricultural chemicals (Hong, 2004).

P2X7 Antagonist Discovery

In the discovery of P2X7 receptor antagonists, a dipolar cycloaddition reaction was employed to access novel compounds with promising preclinical profiles for the treatment of mood disorders. This underscores the compound's significance in the development of new pharmacological agents (Chrovian et al., 2018).

Crystal Structure and DFT Studies

Molecular structures of compounds containing fluorophenyl methanone were elucidated through crystallographic and DFT studies, providing insights into their physicochemical properties and potential applications in material science and pharmaceuticals (Huang et al., 2021).

properties

IUPAC Name

(2-fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-7-2-1-6-14(15)16(25)24-9-8-23-17(24)26-11-12-4-3-5-13(10-12)18(20,21)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLKYJBEGKXQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.